molecular formula C17H15ClN4O5S B2721988 4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzene-1-sulfonamide CAS No. 301314-58-9

4-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzene-1-sulfonamide

Cat. No.: B2721988
CAS No.: 301314-58-9
M. Wt: 422.84
InChI Key: SQOCEQAEAFBPDI-UHFFFAOYSA-N
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Description

4-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzene-1-sulfonamide is a complex organic compound characterized by its multiple functional groups, including a chloro group, a nitro group, and a sulfonamide group. This compound belongs to the class of pyrazolones, which are known for their diverse biological activities and applications in various fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolone core. One common approach is the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylamine with 4-chloro-3-nitrobenzenesulfonyl chloride in the presence of a suitable base, such as triethylamine, under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.

  • Reduction: The nitro group can be reduced to an amine group, leading to the formation of different amines.

  • Substitution: The chloro and sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Using reducing agents like tin chloride or iron powder in acidic conditions.

  • Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Nitroso derivatives from oxidation.

  • Amines from reduction.

  • Substituted derivatives from nucleophilic substitution.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

  • Biology: It is used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of dyes, pigments, and analytical reagents.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes or receptors involved in inflammatory processes or pain signaling.

  • Pathways: It may modulate signaling pathways related to inflammation and pain, leading to its therapeutic effects.

Comparison with Similar Compounds

  • 4-Aminoantipyrine: A related pyrazolone derivative with analgesic and anti-inflammatory properties.

  • Sulindac: Another sulfonamide derivative used as an anti-inflammatory drug.

  • Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) with a similar mechanism of action.

Uniqueness: 4-Chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in scientific research and potential applications

Properties

IUPAC Name

4-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O5S/c1-11-16(17(23)21(20(11)2)12-6-4-3-5-7-12)19-28(26,27)13-8-9-14(18)15(10-13)22(24)25/h3-10,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOCEQAEAFBPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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